

Introduction: The Significance of Stable Isotope Labeling in Modern Research

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Compound of Interest

Compound Name: Acetone-1,3-¹³C₂

CAS No.: 7217-25-6

Cat. No.: B108455

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In the landscape of molecular biology, drug development, and metabolic research, the ability to trace, quantify, and characterize molecules with high precision is paramount. Isotopic labeling, the practice of replacing an atom within a molecule with one of its isotopes, serves as a cornerstone technique for achieving this precision.[1] Among the available stable isotopes, Carbon-13 (¹³C) is particularly valuable due to its non-radioactive nature and its utility in two of the most powerful analytical techniques available to scientists: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Acetone-1,3-¹³C₂, a form of acetone where the two terminal methyl carbons are replaced with the ¹³C isotope, exemplifies the utility of strategically labeled compounds. Its defined isotopic enrichment provides a powerful tool for applications ranging from a simple, reliable internal standard for quantitative mass spectrometry to a sophisticated tracer for elucidating complex metabolic pathways. This guide provides a comprehensive overview of the core properties of Acetone-1,3-¹³C₂, its analytical characterization, and its field-proven applications, designed to empower researchers to leverage this versatile molecule in their work.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. Acetone-1,3-¹³C₂ shares nearly identical physical and chemical behaviors with its unlabeled counterpart, a critical feature for its use as an internal standard.[3] However, the mass and nuclear spin differences imparted by the ¹³C atoms give it a distinct and analytically crucial signature.

Physicochemical Data

The essential physical and chemical properties of Acetone-1,3-¹³C₂ are summarized below. These values are consistent with standard acetone, with the primary difference being the molecular weight due to the two heavy carbon isotopes.[4][5]

Property	Value	Source(s)
Linear Formula	¹³ CH ₃ CO ¹³ CH ₃	[6]
Molecular Weight	60.06 g/mol	[5]
CAS Number	7217-25-6	[5][7]
Appearance	Colorless Liquid	
Density	0.818 g/mL at 25 °C	
Boiling Point	56 °C	
Melting Point	-94 °C	
Refractive Index	n ₂₀ /D 1.359	
Isotopic Purity	≥99 atom % ¹³ C	
Chemical Purity	≥98%	[5][8]

Spectroscopic Profile

The true analytical power of Acetone-1,3-¹³C₂ is revealed through its unique spectroscopic signatures.

1. Mass Spectrometry (MS)

In mass spectrometry, the defining characteristic of Acetone-1,3-¹³C₂ is its mass shift. The molecular ion appears at an m/z value two units higher than unlabeled acetone (M+2). This distinct mass difference is the foundation of its use as an ideal internal standard for quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][9] When spiked into a complex biological matrix, Acetone-1,3-¹³C₂ co-elutes with any endogenous, unlabeled acetone and experiences identical ionization effects in the mass spectrometer's source.[9] By calculating the ratio of the analyte's signal to the internal standard's signal, one can correct for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[3][9]

The primary fragment ions observed in the electron ionization mass spectrum of unlabeled acetone are the molecular ion (m/z 58) and the acetyl cation (CH₃CO⁺, m/z 43).[10][11] For Acetone-1,3-¹³C₂, these correspond to the labeled molecular ion (¹³CH₃CO¹³CH₃⁺, m/z 60) and a labeled acetyl cation (¹³CH₃CO⁺, m/z 44).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the spin-½ ¹³C nucleus makes Acetone-1,3-¹³C₂ directly observable in ¹³C NMR spectroscopy without the need for the high concentrations or long acquisition times often required for detecting ¹³C at its natural abundance (1.1%).[12]

- ¹³C NMR: The ¹³C NMR spectrum is elegantly simple. It will show a signal for the labeled methyl carbons (¹³CH₃). The chemical shift is expected to be very close to that of unlabeled acetone's methyl carbons (~30.6 ppm).[13][14] The carbonyl carbon (C=O), being unlabeled ¹²C, will not be directly observed in a standard ¹³C NMR experiment.
- ¹H NMR: The protons on the labeled methyl groups will exhibit coupling to the attached ¹³C atom, resulting in a doublet for the methyl signal. This ¹J(¹³C-¹H) coupling provides unambiguous confirmation of the labeling position.

3. Infrared (IR) Spectroscopy

The IR spectrum of acetone is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration, typically found around 1715 cm⁻¹. [15] In Acetone-1,3-¹³C₂, the masses of the atoms flanking the carbonyl group are heavier. This isotopic substitution can

induce a subtle shift in the vibrational frequencies of the molecule's bonds, including the C-C and C=O stretches, a phenomenon of interest in advanced vibrational spectroscopy studies.

[16]

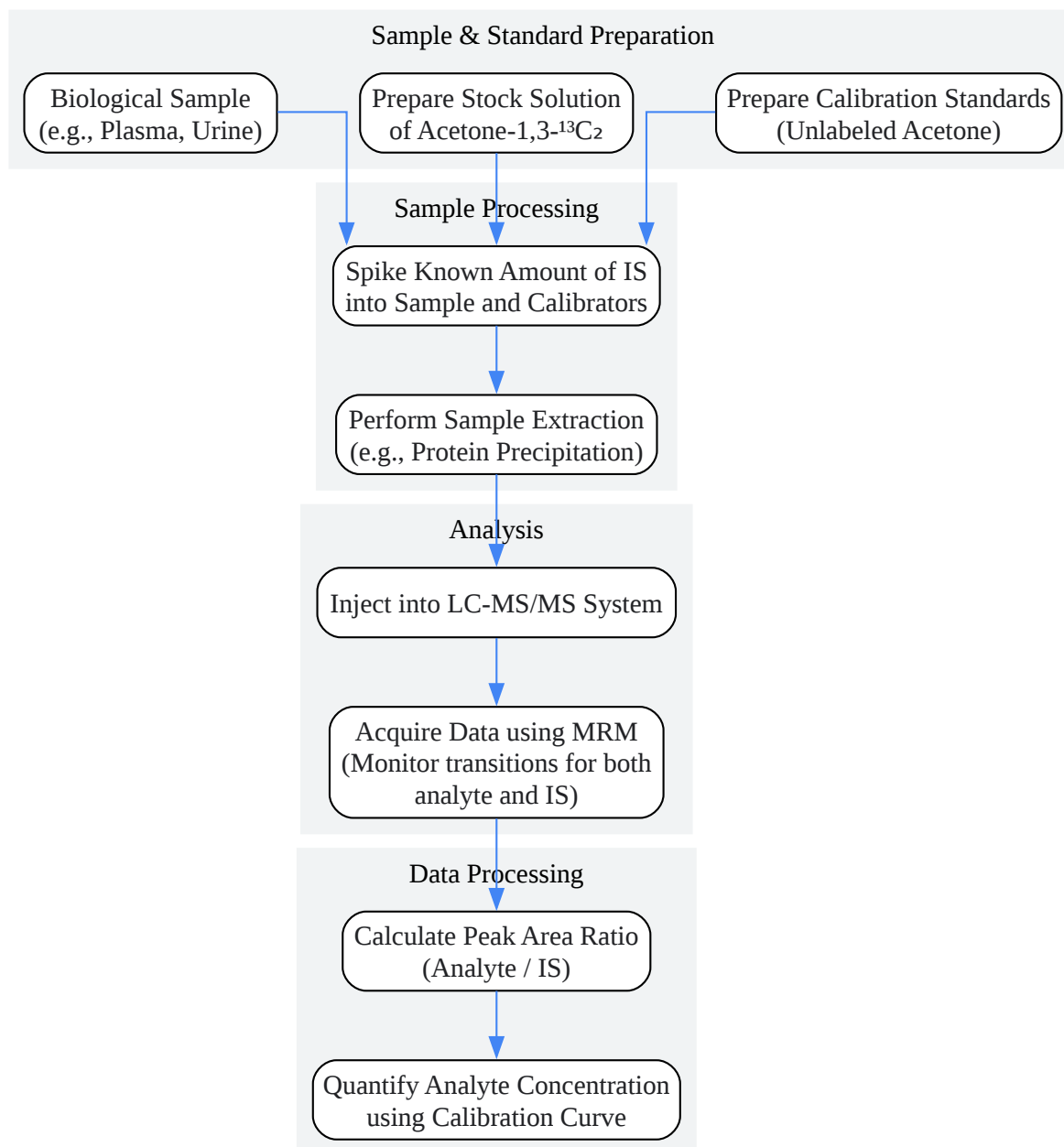
Part 2: Core Applications & Methodologies

The unique properties of Acetone-1,3-¹³C₂ make it an invaluable tool in several key areas of scientific research and drug development.

Application 1: Internal Standard for Quantitative Mass Spectrometry

This is the most common application. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis in regulated bioanalysis and other high-stakes applications.

Workflow: Use of Acetone-1,3-¹³C₂ as an Internal Standard



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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Preparation of a Calibration Curve

- **Prepare Internal Standard (IS) Working Solution:** Dilute the Acetone-1,3-¹³C₂ stock solution in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a fixed concentration (e.g., 100 ng/mL). This concentration should be chosen to yield a robust signal in the mass spectrometer.
- **Prepare Calibration Standards:** Create a series of calibration standards by serially diluting a high-concentration stock of unlabeled acetone in a blank matrix (e.g., drug-free plasma). This creates standards with known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- **Sample Fortification:** To a fixed volume of each calibration standard and each unknown sample (e.g., 100 µL), add a small, precise volume of the IS working solution (e.g., 10 µL).
- **Extraction:** Perform a sample cleanup procedure, such as protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
- **Analysis:** Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
- **Data Processing:** Plot the peak area ratio (unlabeled acetone / Acetone-1,3-¹³C₂) against the known concentration of the calibration standards. Apply a linear regression to generate a calibration curve, which is then used to determine the concentration in the unknown samples.

The causality behind this protocol is that by adding the same amount of IS to every sample and standard, any variability introduced during the extraction or ionization process will affect both the analyte and the IS equally. The ratio of their signals remains constant, thus ensuring accuracy.^[9]

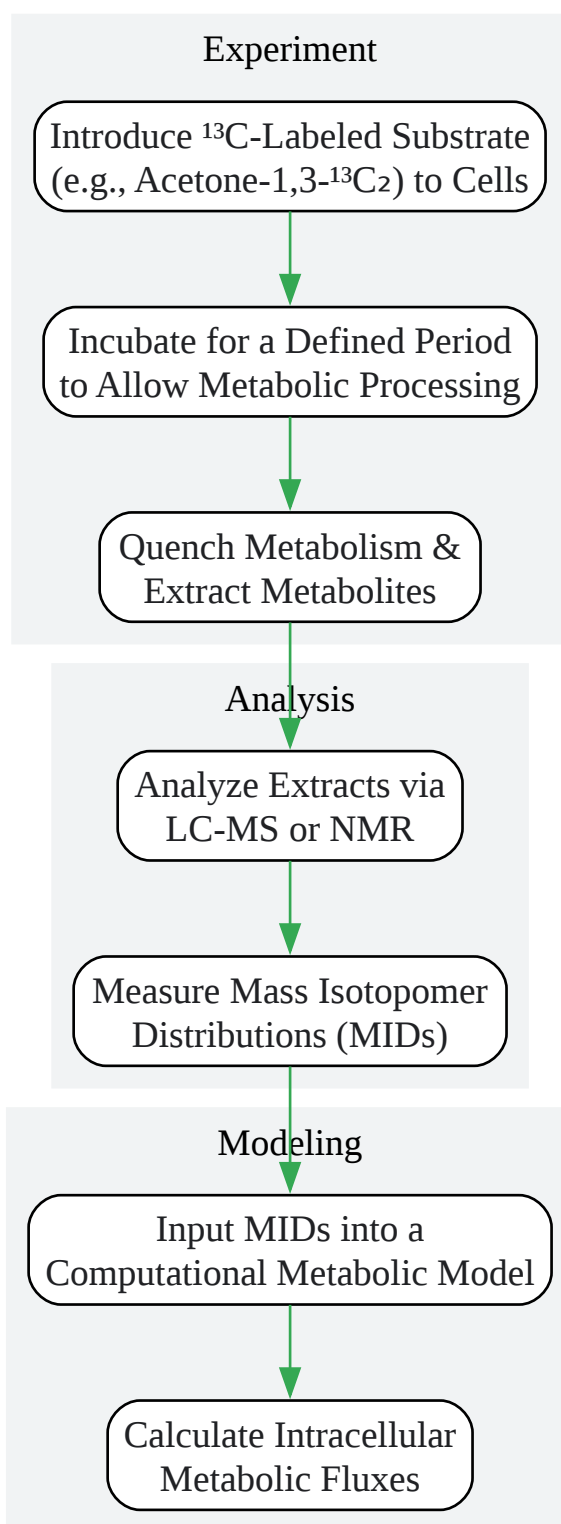
Application 2: Metabolic Flux Analysis (MFA)

Acetone-1,3-¹³C₂ can serve as a tracer to probe central carbon metabolism.^[17] While less common than using labeled glucose or glutamine, it can be valuable for studying specific pathways, such as ketogenesis and ketone body utilization. When cells are incubated with Acetone-1,3-¹³C₂, the labeled carbons can be incorporated into intermediates of the TCA cycle and other pathways.^[12] By analyzing the mass isotopomer distributions of downstream

metabolites via MS or NMR, researchers can quantify the rates (fluxes) of metabolic reactions.

[\[17\]](#)[\[18\]](#)

Workflow: Conceptual Overview of a ^{13}C Metabolic Flux Experiment



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Caption: Conceptual workflow for ^{13}C -Metabolic Flux Analysis (MFA).

Application 3: Synthetic Chemistry Intermediate

Acetone-1,3-¹³C₂ is a valuable starting material for synthesizing more complex molecules containing a ¹³C-labeled isopropylidene moiety or other derived structures.[5] This allows for the precise introduction of stable isotope labels into drug candidates, metabolites, or molecular probes for mechanism-of-action studies. For example, it could be used in an aldol condensation reaction to create a larger molecule with the ¹³C label preserved in its backbone.

Part 3: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While the isotopic label does not alter the chemical hazards, Acetone-1,3-¹³C₂ must be handled with the same precautions as standard acetone. It is a highly flammable liquid and vapor, can cause serious eye irritation, and may cause drowsiness or dizziness.[4]

Hazard Information	Details
GHS Pictograms	Flame, Exclamation Mark
Signal Word	Danger
Hazard Statements	H225: Highly flammable liquid and vapor.[4] H319: Causes serious eye irritation.[4] H336: May cause drowsiness or dizziness.[4]
Precautionary Codes	P210, P233, P240, P261, P280, P305+P351+P338
Storage Class	3 (Flammable liquids)
Storage Conditions	Store at room temperature away from light, moisture, and ignition sources.[5][19]

Always handle Acetone-1,3-¹³C₂ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and suitable gloves.

Conclusion

Acetone-1,3-¹³C₂ is more than just a heavy version of a common solvent. It is a precision tool that enables researchers to achieve higher levels of accuracy in quantification and deeper insights into the complex dynamics of biological systems. Its well-defined physical properties, distinct spectroscopic signature, and straightforward application in well-established analytical workflows make it an indispensable reagent in the modern research and drug development laboratory. By understanding its core properties and the causality behind its application, scientists can confidently deploy it to validate systems, generate trustworthy data, and accelerate discovery.

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